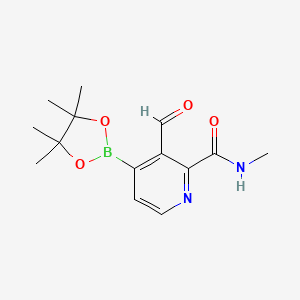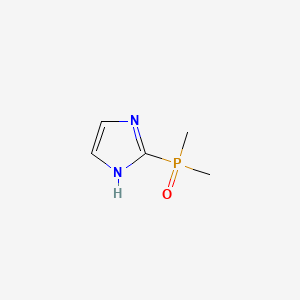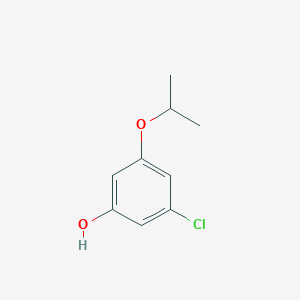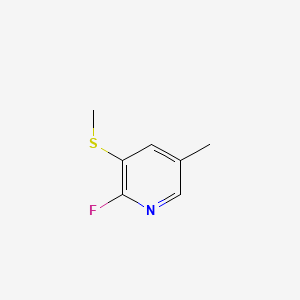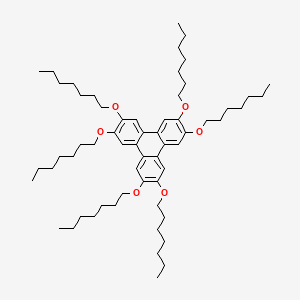
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is a discotic liquid crystalline compound characterized by its triphenylene core and heptyloxy side chains. This compound is known for its unique self-organizing properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The heptyloxy groups can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted triphenylene derivatives.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of discotic liquid crystals and other advanced materials.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its self-organizing properties.
Industry: Utilized in the production of organic semiconductors, photovoltaic devices, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is primarily based on its ability to self-organize into columnar structures. These structures facilitate efficient charge transport and light absorption, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular assemblies.
Comparison with Similar Compounds
- 2,3,6,7,10,11-Hexahydroxytriphenylene
- 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
- 2,3,6,7,10,11-Hexakis(ethoxy)triphenylene
Comparison: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene stands out due to its longer heptyloxy side chains, which enhance its self-organizing properties and thermal stability. Compared to its methoxy and ethoxy analogs, the heptyloxy derivative exhibits better performance in electronic applications due to its improved molecular packing and charge transport capabilities.
Properties
CAS No. |
69079-53-4 |
|---|---|
Molecular Formula |
C60H96O6 |
Molecular Weight |
913.4 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexaheptoxytriphenylene |
InChI |
InChI=1S/C60H96O6/c1-7-13-19-25-31-37-61-55-43-49-50(44-56(55)62-38-32-26-20-14-8-2)52-46-58(64-40-34-28-22-16-10-4)60(66-42-36-30-24-18-12-6)48-54(52)53-47-59(65-41-35-29-23-17-11-5)57(45-51(49)53)63-39-33-27-21-15-9-3/h43-48H,7-42H2,1-6H3 |
InChI Key |
GDYRXNRKOCDNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)

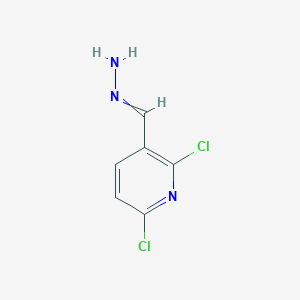
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)
